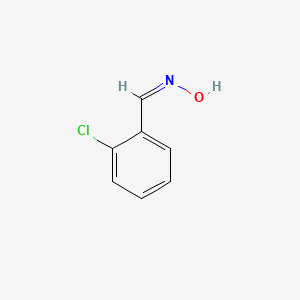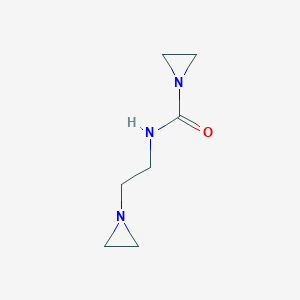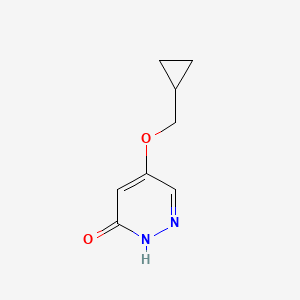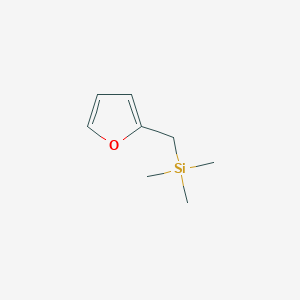
o-Chlorobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Chlorobenzaldehyde oxime: is an organic compound derived from o-chlorobenzaldehyde. It is characterized by the presence of a hydroxylamine group attached to the carbon-nitrogen double bond of the benzaldehyde structure. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: o-Chlorobenzaldehyde oxime can be synthesized by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an alcoholic solution, often using ethanol or methanol as the solvent. The reaction is facilitated by the presence of a base, such as pyridine, which helps in neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. For instance, grinding o-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of bismuth oxide (Bi2O3) has been shown to yield the oxime efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: o-Chlorobenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various alkyl halides or sulfonates can be used for substitution reactions.
Major Products:
Oxidation: Nitriles and nitro compounds.
Reduction: Amines.
Substitution: Alkylated or sulfonated derivatives.
Applications De Recherche Scientifique
o-Chlorobenzaldehyde oxime has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Oxime derivatives are known for their potential use as antidotes for organophosphate poisoning.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of o-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions, making it a useful ligand in coordination chemistry. Additionally, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for nerve agent poisoning .
Comparaison Avec Des Composés Similaires
2-Chlorobenzaldehyde: A chlorinated derivative of benzaldehyde used in the production of CS gas.
4-Chlorobenzaldehyde: Another chlorinated benzaldehyde with similar reactivity but different positional isomerism.
2,6-Dichlorobenzaldehyde: A dichlorinated benzaldehyde with enhanced reactivity due to the presence of two chlorine atoms.
Uniqueness: o-Chlorobenzaldehyde oxime is unique due to its specific position of the chlorine atom and the presence of the oxime group, which imparts distinct reactivity and applications compared to its analogs .
Propriétés
Numéro CAS |
3717-27-9 |
|---|---|
Formule moléculaire |
C7H6ClNO |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
Clé InChI |
FZIVKDWRLLMSEJ-UITAMQMPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N\O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)




![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
